molecular formula C17H13FN4O2S B14972372 5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide

5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B14972372
M. Wt: 356.4 g/mol
InChI Key: IIJQMEVIZSYMQV-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution: The phenylamino group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the amide or thiazole functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorobenzamido)-2-(phenylamino)thiazole-4-carboxamide
  • 5-(2-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide

Comparison

Compared to similar compounds, 5-(2-Fluorobenzamido)-2-(phenylamino)thiazole-4-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity.

Properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-anilino-5-[(2-fluorobenzoyl)amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H13FN4O2S/c18-12-9-5-4-8-11(12)15(24)22-16-13(14(19)23)21-17(25-16)20-10-6-2-1-3-7-10/h1-9H,(H2,19,23)(H,20,21)(H,22,24)

InChI Key

IIJQMEVIZSYMQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N

Origin of Product

United States

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